1-bromo-2-fluoro-4-(isocyanatomethyl)benzene
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Overview
Description
1-Bromo-2-fluoro-4-(isocyanatomethyl)benzene is an organic compound with the molecular formula C8H5BrFNO It is characterized by the presence of bromine, fluorine, and isocyanate functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 1-bromo-2-fluoro-4-(isocyanatomethyl)benzene typically involves large-scale bromination and fluorination reactions under controlled conditions. The use of catalysts and specific reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-fluoro-4-(isocyanatomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols to form ureas and carbamates.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions involving the isocyanate group.
Major Products:
Ureas and Carbamates: Formed through the addition of nucleophiles to the isocyanate group.
Substituted Benzene Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-Bromo-2-fluoro-4-(isocyanatomethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the development of biologically active compounds.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-2-fluoro-4-(isocyanatomethyl)benzene involves its reactivity with nucleophiles due to the presence of the isocyanate group. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The bromine and fluorine atoms also contribute to the compound’s reactivity and stability .
Comparison with Similar Compounds
1-Bromo-4-fluorobenzene: Similar structure but lacks the isocyanate group.
4-Bromobenzyl isocyanate: Contains a bromine and isocyanate group but lacks fluorine.
Bromobenzene: Contains only a bromine atom attached to the benzene ring
Uniqueness: 1-Bromo-2-fluoro-4-(isocyanatomethyl)benzene is unique due to the combination of bromine, fluorine, and isocyanate groups on a single benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
2649023-02-7 |
---|---|
Molecular Formula |
C8H5BrFNO |
Molecular Weight |
230 |
Purity |
95 |
Origin of Product |
United States |
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